molecular formula C9H11FN2 B2432148 8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline CAS No. 1554165-07-9

8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B2432148
CAS No.: 1554165-07-9
M. Wt: 166.199
InChI Key: SKGLLPFGHLCWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic or basic conditions. The reaction can be catalyzed by various agents such as acids, bases, or transition metals . The specific conditions for the synthesis of this compound may involve the use of fluorinated reagents to introduce the fluorine atom at the desired position.

Industrial Production Methods

Industrial production methods for quinoxaline derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .

Scientific Research Applications

8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in microbial cells, leading to antimicrobial activity . The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Properties

IUPAC Name

5-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c1-12-6-5-11-8-4-2-3-7(10)9(8)12/h2-4,11H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKGLLPFGHLCWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2=C1C(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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